

In-depth Technical Guide: Ethyl 3-(2-cyanophenoxy)propanoate

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Compound of Interest

Compound Name: Ethyl 3-(2-cyanophenoxy)propanoate

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Abstract

Ethyl 3-(2-cyanophenoxy)propanoate (CAS No. 1099636-32-4) is a chemical compound with potential applications in organic synthesis and pharmaceutical development. This technical guide aims to provide a comprehensive overview of its chemical properties. However, a thorough search of available scientific literature and chemical databases reveals a significant lack of publicly accessible experimental data for this specific compound. While its basic identifiers have been established, crucial quantitative properties and detailed experimental protocols remain largely undocumented in the public domain. This guide presents the available information and outlines a general approach for its characterization.

Chemical Identity

A crucial first step in the characterization of any chemical compound is the confirmation of its identity through established nomenclature and registry numbers.

Identifier	Value	Source
IUPAC Name	ethyl 3-(2-cyanophenoxy)propanoate	-
CAS Number	1099636-32-4	[1]
Molecular Formula	C ₁₂ H ₁₃ NO ₃	[1]
Molecular Weight	219.24 g/mol	[1]
Canonical SMILES	CCOC(=O)CCOC1=CC=CC=C1C#N	-

Physicochemical Properties

A comprehensive search for experimentally determined physicochemical properties of **Ethyl 3-(2-cyanophenoxy)propanoate** did not yield specific quantitative data. This includes, but is not limited to, melting point, boiling point, and solubility data. For novel or less-studied compounds, these properties are typically determined empirically following synthesis and purification.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **Ethyl 3-(2-cyanophenoxy)propanoate** are not readily available in published literature. However, a general synthetic approach can be proposed based on established organic chemistry principles.

Proposed Synthesis: Williamson Ether Synthesis

A plausible method for the synthesis of **Ethyl 3-(2-cyanophenoxy)propanoate** is the Williamson ether synthesis. This would involve the reaction of 2-cyanophenol with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) in the presence of a suitable base.

Reaction Scheme:

General Procedure:

- Dissolve 2-cyanophenol in a suitable aprotic polar solvent (e.g., acetone, DMF).

- Add a slight molar excess of a base (e.g., potassium carbonate).
- Stir the mixture at room temperature for a designated period to form the phenoxide.
- Add ethyl 3-bromopropanoate dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
- Remove the solvent under reduced pressure.
- Purify the crude product using column chromatography on silica gel.

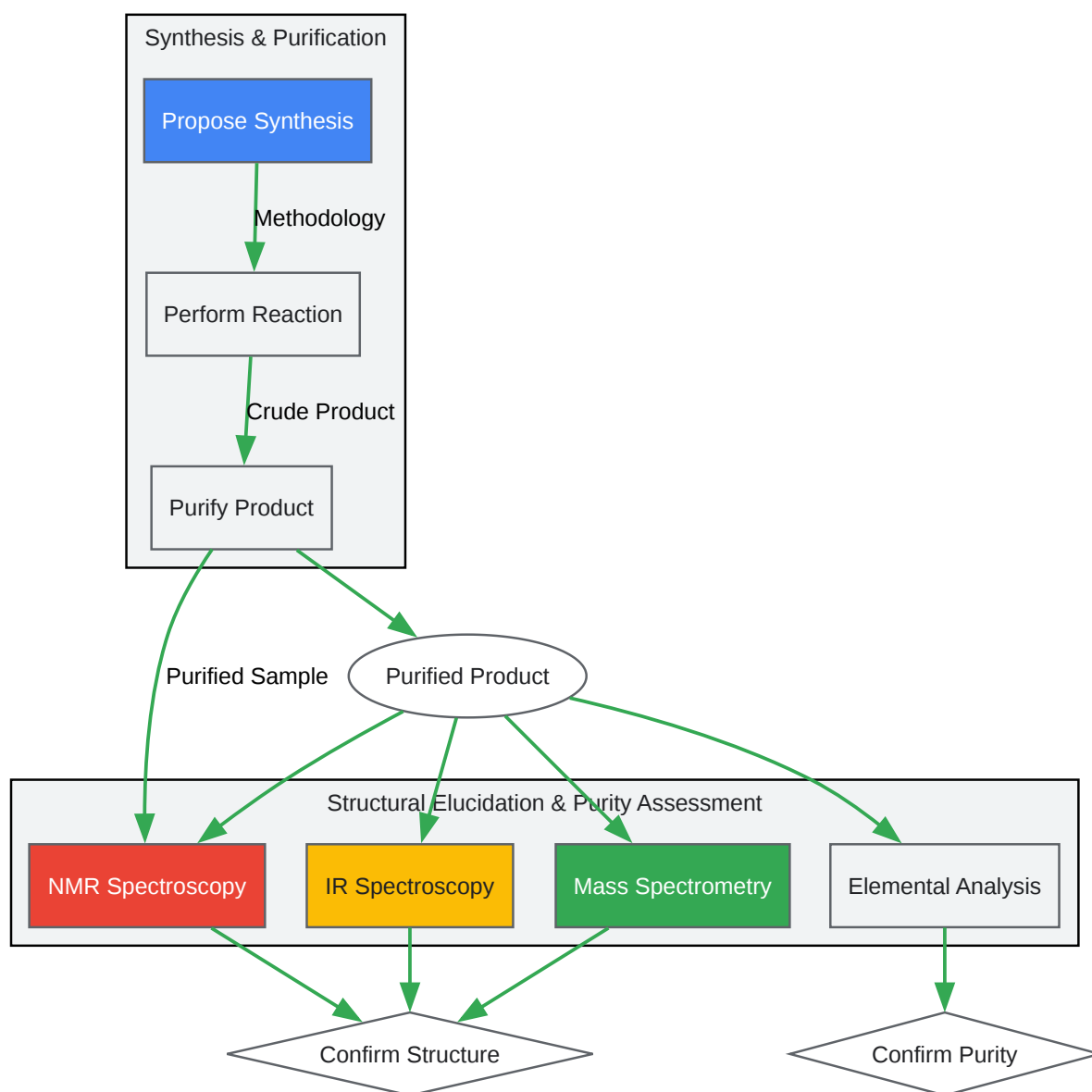
Characterization Methods

Following purification, the identity and purity of the synthesized **Ethyl 3-(2-cyanophenoxy)propanoate** would be confirmed using a suite of standard analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy would be used to elucidate the chemical structure of the molecule by identifying the chemical environment of each proton and carbon atom.
- Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecule, such as the nitrile ($\text{C}\equiv\text{N}$), ester ($\text{C}=\text{O}$), and ether ($\text{C}-\text{O}-\text{C}$) stretches.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
- Elemental Analysis: Combustion analysis would be performed to determine the elemental composition (C, H, N) of the compound, ensuring it matches the calculated values for the molecular formula $\text{C}_{12}\text{H}_{13}\text{NO}_3$.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of a novel or uncharacterized compound like **Ethyl 3-(2-cyanophenoxy)propanoate**.

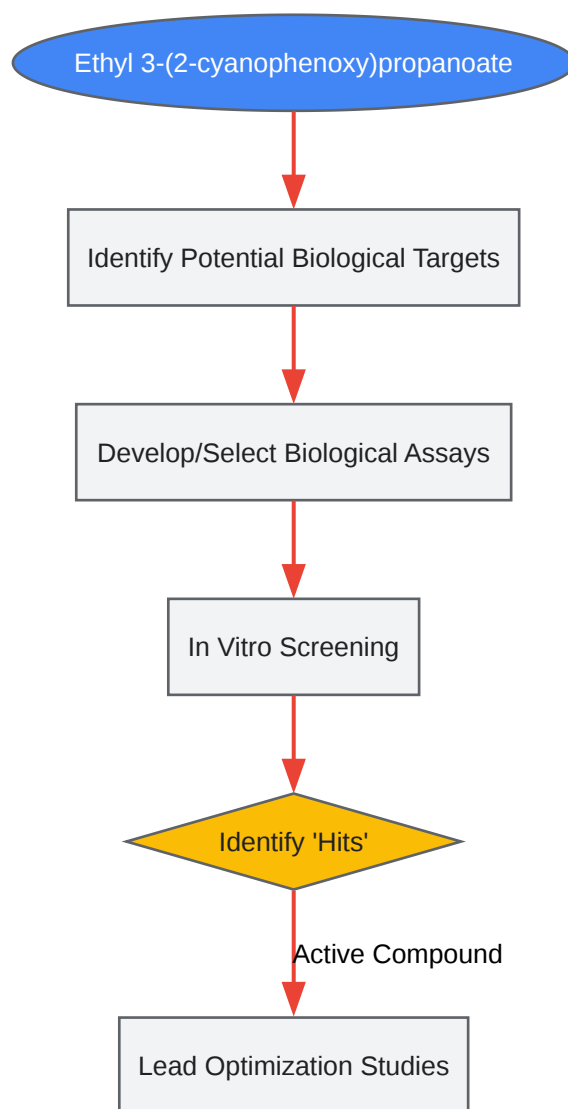


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Caption: A logical workflow for the synthesis and characterization of a chemical compound.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding any biological activity or involvement in signaling pathways for **Ethyl 3-(2-cyanophenoxy)propanoate**. Investigating the biological effects of this compound would be a novel area of research. A potential starting point could be to screen the compound against a panel of biological targets, guided by the structural motifs present in the molecule (e.g., the cyanophenoxy group, which is found in some bioactive molecules).



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Caption: A general workflow for the initial biological screening of a novel compound.

Conclusion

While the foundational chemical identity of **Ethyl 3-(2-cyanophenoxy)propanoate** is established, a significant data gap exists concerning its detailed chemical and physical properties, as well as its biological activity. The information provided in this guide serves as a starting point for researchers and professionals in the field of drug development. Further empirical investigation is required to fully characterize this compound and explore its potential applications. The proposed synthetic and characterization workflows offer a roadmap for such future studies.

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References

- 1. 3-(2-CYANOPHENOXY)-PROPANOIC ACID, ETHYL ESTER | 1099636-32-4 [chemicalbook.com]
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